An In-Depth Technical Guide to 6,7-Dihydrodioxino[2,3-f]benzothiazol-2-amine: A Novel Heterocyclic Scaffold
An In-Depth Technical Guide to 6,7-Dihydrodioxino[2,3-f]benzothiazol-2-amine: A Novel Heterocyclic Scaffold
For Research, Scientific, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical scaffold, 6,7-Dihydrodioxino[2,3-f]benzothiazol-2-amine. Due to the limited availability of published data on this specific molecule, this document synthesizes information from related structural analogs and established synthetic methodologies to present a foundational understanding of its chemical structure, a plausible synthetic route, and its potential physicochemical and biological properties. This guide is intended to serve as a valuable resource for researchers and drug development professionals interested in exploring the therapeutic potential of novel heterocyclic compounds.
Introduction to a Fused Heterocyclic System
The compound 6,7-Dihydrodioxino[2,3-f]benzothiazol-2-amine (CAS Number: 313223-82-4) represents a unique fusion of three key pharmacophores: a benzothiazole ring, a dihydrodioxin ring, and an amine group.[1][2] The benzothiazole core is a prominent feature in numerous biologically active compounds, exhibiting a wide range of therapeutic properties including anticancer, antimicrobial, and anti-inflammatory activities.[3][4][5] Similarly, the 1,4-benzodioxane moiety is a structural component of several approved drugs and is known to interact with various biological targets. The strategic combination of these rings into a single, rigid scaffold presents an intriguing opportunity for the design of novel therapeutic agents with potentially unique pharmacological profiles.
This guide will first elucidate the chemical structure and physicochemical properties of the title compound. Subsequently, a detailed, albeit theoretical, synthetic protocol will be outlined, drawing from established methods for the synthesis of related 2-aminobenzothiazoles and functionalized benzodioxanes. Finally, the potential biological activities and therapeutic applications will be discussed based on the known pharmacology of its constituent heterocyclic systems.
Elucidation of the Chemical Structure
The chemical structure of 6,7-Dihydrodioxino[2,3-f]benzothiazol-2-amine is characterized by the fusion of a 1,4-benzodioxane ring system with a 2-aminobenzothiazole core.
Systematic Name: 6,7-dihydro[4][6]dioxino[2,3-f][3][6]benzothiazol-2-amine[1] Alternate Name: 10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0,3,7]trideca-1(9),2,5,7-tetraen-5-amine[1]
Key Structural Features:
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Benzothiazole Core: A bicyclic system consisting of a benzene ring fused to a thiazole ring. The amine group is attached at the 2-position of the thiazole ring.
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Dihydrodioxin Ring: A six-membered heterocyclic ring containing two oxygen atoms, fused to the benzene ring of the benzothiazole core.
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Amine Group: A primary amine (-NH2) at the 2-position, which is a key site for potential chemical modifications and biological interactions.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 313223-82-4 | [1][2] |
| Molecular Formula | C₉H₈N₂O₂S | [1] |
| Molecular Weight | 208.24 g/mol | [1] |
Proposed Synthetic Pathway
The proposed synthesis would commence with the commercially available 2,3-dihydro-1,4-benzodioxan-6-amine .
Caption: Proposed synthetic pathway for 6,7-Dihydrodioxino[2,3-f]benzothiazol-2-amine.
Step-by-Step Experimental Protocol (Hypothetical)
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Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, dissolve 2,3-dihydro-1,4-benzodioxan-6-amine (1 equivalent) in glacial acetic acid.
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Addition of Thiocyanate: To the stirred solution, add ammonium thiocyanate (2 equivalents).
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Bromination: Cool the reaction mixture in an ice bath to 0-5 °C. Slowly add a solution of bromine (1 equivalent) in glacial acetic acid from the dropping funnel, maintaining the temperature below 10 °C. The rationale for the slow, cooled addition is to control the exothermic reaction and prevent the formation of undesired byproducts.
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Reaction Progression: After the addition is complete, allow the reaction mixture to stir at room temperature for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
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Work-up and Isolation: Upon completion, pour the reaction mixture into ice-cold water. The resulting precipitate is collected by vacuum filtration, washed with water to remove any residual acid and salts, and then dried.
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Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield the pure 6,7-Dihydrodioxino[2,3-f]benzothiazol-2-amine.
Spectroscopic Characterization (Predicted)
The structural confirmation of the synthesized compound would rely on standard spectroscopic techniques.
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the benzothiazole ring system, the methylene protons of the dihydrodioxin ring (likely as a multiplet), and a broad singlet for the amine protons.
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¹³C NMR: The carbon NMR spectrum would display distinct signals for the carbon atoms in the aromatic rings, the methylene carbons of the dihydrodioxin ring, and the carbon atom of the C-NH₂ group in the thiazole ring.
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IR Spectroscopy: The infrared spectrum should exhibit characteristic absorption bands for the N-H stretching of the primary amine, C-N stretching, C=N stretching of the thiazole ring, and C-O-C stretching of the dioxin ring.
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Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (208.24 g/mol ).
Potential Biological Activities and Therapeutic Applications
Given the absence of specific biological data for 6,7-Dihydrodioxino[2,3-f]benzothiazol-2-amine, its potential pharmacological profile can be inferred from the known activities of its core components.
Insights from the Benzothiazole Scaffold
The 2-aminobenzothiazole moiety is a well-known "privileged scaffold" in medicinal chemistry. Derivatives have demonstrated a broad spectrum of biological activities, including:
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Anticancer Activity: Many benzothiazole derivatives have shown potent cytotoxic effects against various cancer cell lines.[7]
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Antimicrobial Activity: The benzothiazole nucleus is a key component in compounds with antibacterial and antifungal properties.
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Anti-inflammatory Activity: Several benzothiazole-containing compounds have been investigated for their potential as anti-inflammatory agents.[8]
Insights from the 1,4-Benzodioxane Scaffold
The 1,4-benzodioxane ring system is present in several clinically used drugs and is known to confer favorable pharmacokinetic properties. Its incorporation can influence the overall lipophilicity and metabolic stability of a molecule.
Caption: Predicted biological activities based on core scaffolds.
The fusion of these two pharmacophores in 6,7-Dihydrodioxino[2,3-f]benzothiazol-2-amine could lead to compounds with novel mechanisms of action or improved therapeutic indices. The rigid, planar nature of the fused ring system may facilitate specific interactions with biological targets such as kinases, enzymes, or receptors.
Future Directions and Research Opportunities
The novel scaffold of 6,7-Dihydrodioxino[2,3-f]benzothiazol-2-amine presents a number of exciting avenues for future research:
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Synthesis and Characterization: The primary and most immediate need is the experimental validation of the proposed synthetic route and the full spectroscopic characterization of the compound.
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Library Synthesis: The 2-amino group serves as a convenient handle for the synthesis of a library of derivatives through N-acylation, N-alkylation, or condensation reactions. This would allow for a systematic exploration of the structure-activity relationships (SAR).
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Biological Screening: A comprehensive biological evaluation of the parent compound and its derivatives against a panel of cancer cell lines, microbial strains, and inflammatory targets is warranted to uncover its therapeutic potential.
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Computational Studies: Molecular modeling and docking studies could be employed to predict potential biological targets and guide the design of more potent and selective analogs.
Conclusion
6,7-Dihydrodioxino[2,3-f]benzothiazol-2-amine is a novel heterocyclic compound with significant potential for drug discovery. While experimental data on this specific molecule is currently lacking, its structural composition, combining the well-established pharmacophores of benzothiazole and benzodioxane, suggests a high probability of interesting biological activity. This technical guide provides a foundational framework for researchers to begin exploring the chemistry and therapeutic potential of this promising scaffold. The proposed synthetic route offers a practical starting point for its preparation, and the predicted biological activities highlight key areas for initial pharmacological screening. Further investigation into this and related compounds is highly encouraged and could lead to the development of new and effective therapeutic agents.
References
-
Synthesis of[1][9]-Dihydro-[4][6]-Dioxino-[2,3-f][3][6][10]-Benzothiadiazole: A Novel Building Block for Electron-Poor Conjugated Polymers". ResearchGate. Available at: [Link]
-
Synthesis of 2-aminobenzothiazoles 4a–m from 2-haloanilines and dithiocarbamates. The Royal Society of Chemistry. Available at: [Link]
-
Synthesis of new 2-{2,3-dihydro-1,4-benzodioxin-6- yl[(4-methylphenyl) sulfonyl]amino} - SciELO. Available at: [Link]
-
Solid phase synthesis of 2-aminobenzothiazoles - PubMed. National Center for Biotechnology Information. Available at: [Link]
-
Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives - NIH. National Center for Biotechnology Information. Available at: [Link]
-
Supporting Information - The Royal Society of Chemistry. Available at: [Link]
-
Solid-Phase Synthesis of 2-Aminobenzothiazoles - PMC - NIH. National Center for Biotechnology Information. Available at: [Link]
-
Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC. National Center for Biotechnology Information. Available at: [Link]
-
Identification of 2-Amino Benzothiazoles with Bactericidal Activity against Mycobacterium tuberculosis - PMC - NIH. National Center for Biotechnology Information. Available at: [Link]
-
Synthesis of Novel Benzothiazole–Profen Hybrid Amides as Potential NSAID Candidates. MDPI. Available at: [Link]
-
Synthesis and Pharmacological Activities of Benzothiazole Derivatives - Indian Journal of Pharmaceutical Education and Research. Available at: [Link]
-
Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. Scientific Research Publishing. Available at: [Link]
-
6,7-dihydro-[4][6]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-amine - Ark Pharma Scientific Limited. Available at: [Link]
-
1H and 13C NMR Spectra - The Royal Society of Chemistry. Available at: [Link]
-
a class of carbonic anhydrase II and VII-selective inhibito - Semantic Scholar. Available at: [Link]
-
Synthesis and Study the Biological Activity of Some New Derivatives of 2-Aminobenzothiazole. University of Thi-Qar. Available at: [Link]
-
Advances In Benzothiazole Scaffold: A Review of Synthesis and Medicinal Significance - Der Pharma Chemica. Available at: [Link]
-
Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. Scientific Research Publishing. Available at: [Link]
-
SYNTHESIS, CHARACTERISATION AND ANTI-INFLAMMATORY ACTIVITY OF SOME 2-AMINO BENZOTHIAZOLE DERIVATIVES. International Journal of ChemTech Research. Available at: [Link]
-
chemistry-and-pharmacology-of-benzodioxanes.pdf - TSI Journals. Available at: [Link]
-
Synthesis of new biheterocycles containing a 1,4-benzodioxane fragment - ResearchGate. Available at: [Link]
-
(PDF) Synthesis, Characterizations of some new 6-flouro-2-amino benzothiazole derivatives and Study their biological activity - ResearchGate. Available at: [Link]
-
Synthesis, Characterization and Biological Activity of benzothiazole Complexes. Al-Qadisiyah University. Available at: [Link]
-
(PDF) SYNTHESIS AND ANTHELMINTIC ACTIVITY OF 2-AMINO-6-SUBSTITUTED BENZOTHIAZOLES - ResearchGate. Available at: [Link]
Sources
- 1. scbt.com [scbt.com]
- 2. 6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-amine | CAS:313223-82-4 | Ark Pharma Scientific Limited [arkpharmtech.com]
- 3. scielo.br [scielo.br]
- 4. Solid phase synthesis of 2-aminobenzothiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ijper.org [ijper.org]
- 6. researchgate.net [researchgate.net]
- 7. uokerbala.edu.iq [uokerbala.edu.iq]
- 8. sphinxsai.com [sphinxsai.com]
- 9. rsc.org [rsc.org]
- 10. researchgate.net [researchgate.net]
